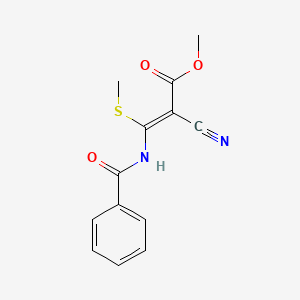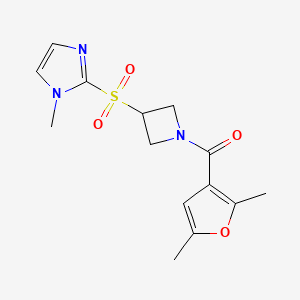![molecular formula C17H13N3O3 B2509095 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid CAS No. 477857-43-5](/img/structure/B2509095.png)
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid” is a chemical compound with the molecular formula C17H13N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid” is represented by the linear formula C17H13N3O3 . The molecular weight of this compound is 307.3 .Aplicaciones Científicas De Investigación
- 2-pyridinyl acetic acid has been investigated for its herbicidal properties. It can inhibit plant growth by disrupting auxin signaling pathways, affecting root development, and suppressing weed growth. Researchers explore its potential as a selective herbicide or plant growth regulator .
- In the realm of drug discovery, this compound serves as a scaffold for designing novel pharmaceutical agents. Scientists modify its structure to create derivatives with improved bioactivity. For instance, researchers have synthesized analogs with anti-inflammatory, anti-cancer, or anti-viral properties .
- Chemists use 2-pyridinyl acetic acid as a building block in multicomponent reactions. It participates in the synthesis of functionalized pyridines and pyrimidines. The compound’s reactivity allows for the construction of complex molecular architectures .
- Agrochemical companies explore formulations containing this compound to enhance crop yield and quality. Its effects on plant growth, stress tolerance, and nutrient uptake are of interest. Researchers investigate its compatibility with other agrochemicals .
- Scientists study the fate and behavior of 2-pyridinyl acetic acid in soil, water, and ecosystems. Its persistence, degradation pathways, and potential environmental impact are essential considerations. Understanding its behavior aids in risk assessment and sustainable use .
- The compound’s structural similarity to natural plant hormones (auxins) suggests a role in modulating cellular processes. Researchers investigate its impact on gene expression, cell division, and tissue differentiation. Insights into auxin-related pathways contribute to plant biology and agriculture .
Herbicide and Plant Growth Regulator
Pharmaceutical Research
Synthetic Chemistry
Agrochemical Formulations
Environmental Studies
Biological Signaling Pathways
Mecanismo De Acción
Target of Action
The primary targets of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid are currently unknown. This compound is a complex molecule and its interaction with biological systems may involve multiple targets .
Result of Action
The molecular and cellular effects of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences is crucial for optimizing the use of this compound.
Propiedades
IUPAC Name |
2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(22)11-23-13-6-4-12(5-7-13)17-19-10-8-15(20-17)14-3-1-2-9-18-14/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJMQJJFVSPMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)


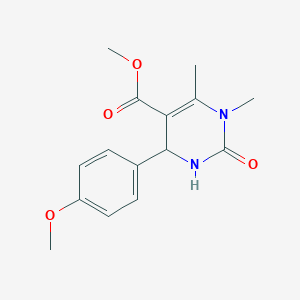
![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)
![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)
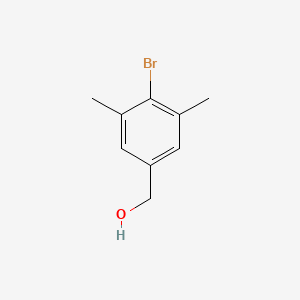
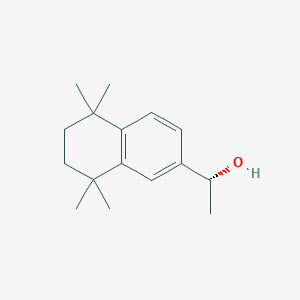
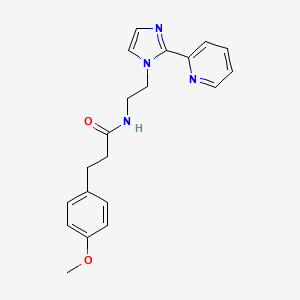
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)
